The compound 7-[[[1S]-1-[4-[(1S)-2-cyclopropyl-1-(4-prop-2-enoylpiperazin-1-yl)ethyl]phenyl]ethyl]amino]-1-ethyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one is a complex organic molecule that falls under the category of pyrimidine derivatives. It is characterized by its intricate molecular structure, which combines elements from various chemical classes, including piperazines and oxazines. This compound has garnered interest in scientific research due to its potential therapeutic applications.
This compound is classified as a small molecule and is part of the larger family of pyrimidine derivatives. It is synthesized for research purposes, particularly in the context of drug development and biological activity studies. The specific classification can vary based on its functional groups and the biological targets it interacts with.
The synthesis of 7-[[[1S]-1-[4-[(1S)-2-cyclopropyl-1-(4-prop-2-enoylpiperazin-1-yl)ethyl]phenyl]ethyl]amino]-1-ethyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one involves multiple steps that typically include:
Technical details regarding specific reagents, conditions (temperature, pressure), and yields are critical for replicating the synthesis.
The molecular structure of 7-[[[1S]-1-[4-[(1S)-2-cyclopropyl-1-(4-prop-2-enoylpiperazin-1-yl)ethyl]phenyl]ethyl]amino]-1-ethyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one can be represented using various notations such as SMILES or InChI:
CC(CC(C)(C)N(CC(C)C)C(=O)NCC(C)(C)C(=O)N(C)C(=O)N(C)C(=O)N(C))Key data points include:
The compound can undergo several chemical reactions based on its functional groups:
Technical details regarding reaction conditions such as solvents, catalysts, and temperature are essential for optimizing yields and selectivity.
The mechanism of action for this compound primarily involves interaction with specific biological targets such as enzymes or receptors:
Data supporting these mechanisms often comes from biochemical assays measuring binding affinities (IC50 values), which quantify the effectiveness of the compound against target proteins.
Key chemical properties include:
Relevant data analyses may involve computational modeling to predict behavior in biological systems.
The primary applications of 7-[[[1S]-1-[4-[(1S)-2-cyclopropyl-1-(4-prop-2-enoylpiperazin-1-yl)ethyl]phenyl]ethyl]amino]-1-ethyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one include:
Scientific studies often focus on its pharmacological profiles and therapeutic efficacy through preclinical trials and biochemical assays.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1